2-[(4-Ethylbenzoyl)amino]-3-methylbutanoic acid
Description
2-[(4-Ethylbenzoyl)amino]-3-methylbutanoic acid is a carboxamide derivative characterized by a 4-ethyl-substituted benzoyl group linked via an amide bond to a 3-methylbutanoic acid backbone.
Properties
IUPAC Name |
2-[(4-ethylbenzoyl)amino]-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-4-10-5-7-11(8-6-10)13(16)15-12(9(2)3)14(17)18/h5-9,12H,4H2,1-3H3,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPPMQFXQMJPMMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC(C(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Ethylbenzoyl)amino]-3-methylbutanoic acid typically involves the reaction of 4-ethylbenzoyl chloride with 3-methylbutanoic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Ethylbenzoyl)amino]-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted amides or esters.
Scientific Research Applications
2-[(4-Ethylbenzoyl)amino]-3-methylbutanoic acid is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[(4-Ethylbenzoyl)amino]-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Carboxamide Derivatives from In Vitro Studies
highlights several carboxamide derivatives synthesized for biological evaluation, including:
- 2-BMCA: 2-Benzamido-4-(methylsulfanyl)butanoic acid
- 2CA4MBA: 2-{[2-(Cyclohexylcarbamoyl)benzoyl]amino}-4-(methylsulfanyl)butanoic acid
- 2CA3MBA: 2-{[2-(Cyclohexylcarbamoyl)benzoyl]amino}-3-methylbutanoic acid
- 2CMPA: 2-{[2-(Cyclohexylcarbamoyl)benzoyl]amino}propanoic acid
Structural and Functional Differences:
- 2CMPA, with a shorter propanoic acid chain, may exhibit reduced steric hindrance .
- Substituent Effects : The cyclohexylcarbamoyl group in 2CA3MBA and 2CA4MBA introduces bulkier substituents compared to the simpler benzoyl group in the target compound, likely influencing binding affinity and metabolic stability .
Tebufenozide: A Hydrazide-Based Analogue
describes tebufenozide (N-tert-butyl-N'-(4-ethylbenzoyl)-3,5-dimethylbenzohydrazide), a pesticidal agent with structural parallels to the target compound.
Key Comparisons:
| Feature | 2-[(4-Ethylbenzoyl)amino]-3-methylbutanoic Acid | Tebufenozide |
|---|---|---|
| Core Structure | Carboxamide | Hydrazide |
| 4-Ethylbenzoyl Group | Present | Present |
| Additional Groups | 3-Methylbutanoic acid | 3,5-Dimethylbenzohydrazide |
| Application | Potential enzyme inhibition (inferred) | Insect growth regulator |
The hydrazide linker in tebufenozide facilitates chelation or receptor binding in insects, whereas the carboxamide in the target compound may favor hydrogen bonding in biological systems. This distinction underscores how minor functional group changes drastically alter bioactivity and applications .
Research Findings and Data Analysis
Table 1: Comparative Analysis of Key Compounds
Key Observations:
- Synthetic Accessibility: Heterocyclic analogues (e.g., oxazoloquinolines from ) often require harsh conditions (e.g., polyphosphoric acid at 130–140°C), whereas carboxamides like the target compound may be synthesized under milder amide coupling conditions .
- Structure-Activity Relationships (SAR) : The 4-ethylbenzoyl moiety appears critical across compounds, suggesting its role in hydrophobic interactions. However, backbone flexibility and substituent bulk dictate target specificity .
Biological Activity
2-[(4-Ethylbenzoyl)amino]-3-methylbutanoic acid, also known as a derivative of amino acid compounds, has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C13H17NO3
- CAS Number : 1396964-80-9
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the context of amino acid metabolism and receptor modulation.
Target Interactions
- Receptor Modulation : The compound may influence neurotransmitter receptors, potentially affecting synaptic transmission and neuronal signaling.
- Enzyme Inhibition : It could inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential antibacterial effects against certain strains of bacteria.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various models.
- Antitumor Activity : Investigations into its anticancer properties are ongoing, with some evidence indicating it may inhibit tumor cell proliferation.
Research Findings and Case Studies
A variety of studies have explored the biological activity of this compound:
Table 1: Summary of Biological Activity Studies
Case Study: Antitumor Activity
A study published in a peer-reviewed journal investigated the effects of this compound on breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, suggesting that the compound may induce apoptosis through mitochondrial pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
